molecular formula C12H13ClF3NO2 B1425205 trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1049978-59-7

trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1425205
M. Wt: 295.68 g/mol
InChI Key: YSYNBLMPHGKCFM-RJUBDTSPSA-N
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Description

“trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1049978-59-7 . It has a molecular weight of 295.69 and its linear formula is C12H13ClF3NO2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m1./s1 . This indicates the presence of a pyrrolidine ring, a trifluoromethyl group, and a phenyl group in the structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not available .

Scientific Research Applications

Synthesis and Structural Analysis Trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is a derivative of pyrrolidine, a compound extensively used in various syntheses and structural analyses in chemistry. In one study, trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones were synthesized, with the reaction of homophthalic anhydride and N-(furan-2-ylmethylidene)-benzylamine in different solvents and temperatures being studied. This reaction was found to be diastereoselective in pyridine, yielding only the trans isomer. The carboxylic acid group of trans-5 was transformed in four steps into cyclic aminomethyl groups, yielding various new tetrahydroisoquinolinones trans-11a-g, which incorporate both a known fragment of pharmacological interest and various pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006).

In another study, 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives were synthesized and structurally analyzed. The reaction of 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one with various reagents produced a series of derivatives, which were then subjected to hydrolysis and nucleophilic substitution reactions to obtain different functionalized pyridines. This demonstrates the versatility of pyrrolidine derivatives in the synthesis and structural modification of complex organic compounds (Bradiaková et al., 2009).

Catalysis and Reaction Studies Pyrrolidine and its derivatives are not just limited to synthesis and structural analysis; they also play a vital role in catalysis. Zwitterionic salts were synthesized from the reaction of pyrrolidinopyridine with different isothiocyanates and demonstrated to be effective organocatalysts for the transesterification reaction of methyl carboxylates and alcohols. This illustrates the potential of pyrrolidine derivatives in catalytic applications, paving the way for more efficient and environmentally friendly chemical processes (Ishihara, Niwa, & Kosugi, 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(3R,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYNBLMPHGKCFM-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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